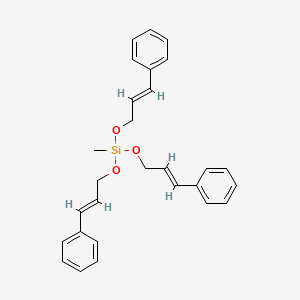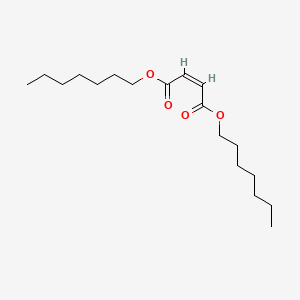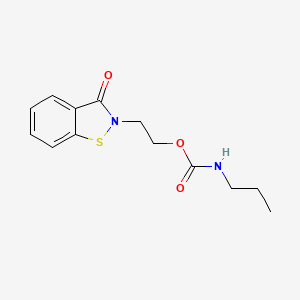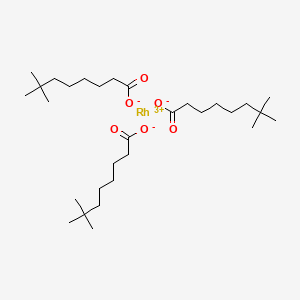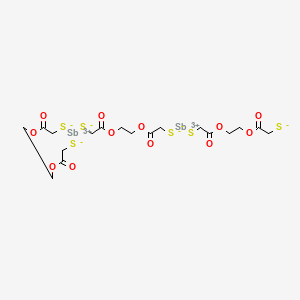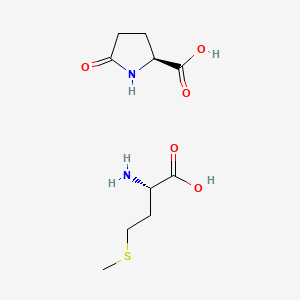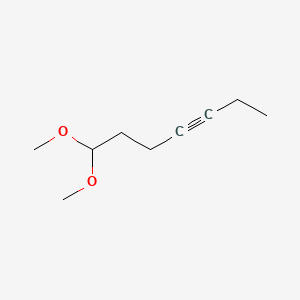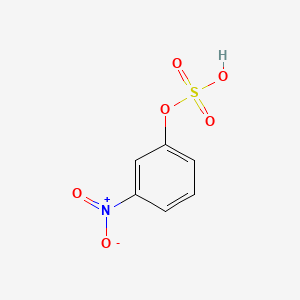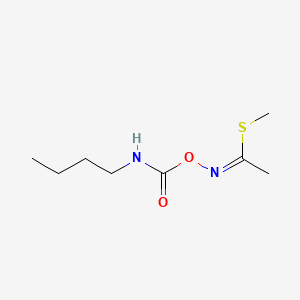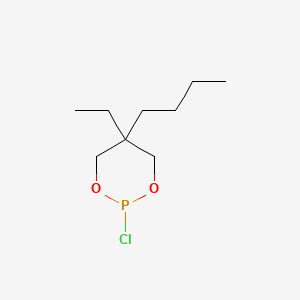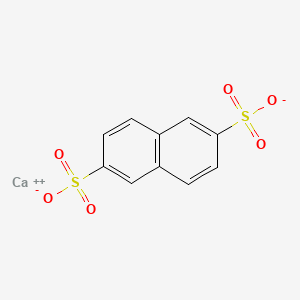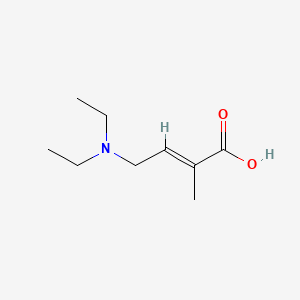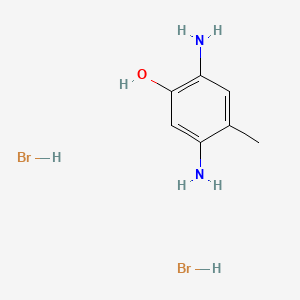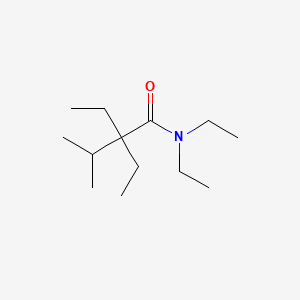
N,N,2,2-Tetraethyl-3-methylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,2-Tetraethyl-3-methylbutyramide: is an organic compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol It is characterized by its unique structure, which includes multiple ethyl groups and a methyl group attached to a butyramide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-Tetraethyl-3-methylbutyramide typically involves the reaction of N,N-diethylamine with 3-methylbutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N,N,2,2-Tetraethyl-3-methylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines or alcohols .
科学的研究の応用
N,N,2,2-Tetraethyl-3-methylbutyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,2,2-Tetraethyl-3-methylbutyramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques .
類似化合物との比較
N,N,2,2-Tetraethyl-3-methylbutyramide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbutyramide: Lacks the additional ethyl groups, resulting in different chemical properties and reactivity.
N,N,2,2-Tetramethylbutyramide: Contains methyl groups instead of ethyl groups, leading to variations in steric and electronic effects.
N,N-Diethyl-2-methylbutyramide: Has a different substitution pattern, affecting its overall behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
51115-75-4 |
|---|---|
分子式 |
C13H27NO |
分子量 |
213.36 g/mol |
IUPAC名 |
N,N,2,2-tetraethyl-3-methylbutanamide |
InChI |
InChI=1S/C13H27NO/c1-7-13(8-2,11(5)6)12(15)14(9-3)10-4/h11H,7-10H2,1-6H3 |
InChIキー |
DGDSEGJXQRTFBV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(C)C)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


